(E)-3-methyl-non-2-en-1-ol
Description
General Overview of Long-Chain Unsaturated Primary Alcohols in Chemical Research
Long-chain alcohols, often called fatty alcohols, are typically straight-chain primary alcohols with a high molecular mass, derived from natural fats and oils or petrochemical sources wikipedia.org. Those containing one or more double bonds are termed long-chain unsaturated alcohols. These compounds are significant subjects of research due to their diverse natural occurrences and biological functions.
In nature, long-chain alcohols are major components of surface lipids like plant waxes and are produced by bacteria, plants, and animals nih.govgerli.com. They can serve various purposes, from providing buoyancy to acting as a source of metabolic water wikipedia.org. Unsaturated long-chain alcohols are particularly important as semiochemicals—chemicals that mediate interactions between organisms. Many insect species, for instance, use unsaturated alcohols as volatile pheromones for mating and communication nih.govmmsl.cz. The sex pheromone of the silkmoth Bombyx mori, named bombykol, was the first such chemical to be identified and is a long-chain unsaturated alcohol nih.gov. As chain length increases, these alcohols are frequently found as components of fragrances or as chemical attractants in the natural world mmsl.cz.
The chemical properties of unsaturated alcohols are dictated by the hydroxyl group, which imparts polarity and the ability to form hydrogen bonds, and the carbon chain, whose length and degree of unsaturation affect properties like water solubility and volatility mmsl.cz. Research in this area focuses on isolating and identifying new natural compounds, understanding their biosynthetic pathways, and synthesizing them for various applications, including potential use as eco-friendly insecticides nih.gov.
Table 1: Examples of Naturally Occurring Long-Chain Alcohols
| Compound Name | Chemical Formula | Chain Length | Saturation | Natural Source/Function |
|---|---|---|---|---|
| Oleyl alcohol | C18H36O | C18 | Unsaturated | Found in fish oils, beef fat; used in cosmetics |
| Bombykol | C16H30O | C16 | Polyunsaturated | Sex pheromone of the female silkmoth (Bombyx mori) nih.gov |
| 1-Octen-3-ol | C8H16O | C8 | Unsaturated | Component of mushroom flavor; attracts mosquitos mmsl.cz |
| Cicutoxin | C17H22O2 | C17 | Polyunsaturated | Toxic principal in water hemlock (Cicuta maculata) mmsl.cz |
Historical Context of Allylic Alcohol Investigations
Allylic alcohols are foundational building blocks in organic synthesis due to the versatile reactivity of their two functional groups: the hydroxyl group and the adjacent double bond sioc-journal.cn. The investigation of their chemistry has a rich history, driven by the need to create complex molecules, including pharmaceuticals and natural products.
Historically, the use of allylic alcohols in synthesis often required their conversion into derivatives with better leaving groups (like halides or acetates) to facilitate substitution reactions. However, these multi-step processes generate stoichiometric waste, making them less efficient and environmentally unfavorable thieme-connect.com.
This has led to significant research into the direct nucleophilic substitution of allylic alcohols, a more atom-economical and greener approach where water is the only byproduct sioc-journal.cnthieme-connect.com. The development of this methodology has been a major focus in modern organic chemistry. Research has explored a wide range of catalysts, including those based on Lewis acids (e.g., silver, zinc, mercury salts) and Brønsted acids, to promote these direct transformations thieme-connect.com.
Recent advancements have further refined these methods. For example, nickel-catalyzed processes have been developed for the direct coupling of simple, abundant starting materials like methanol and alkynes to produce allylic alcohols, representing a significant step in sustainable chemistry nih.gov. Other modern strategies include the highly selective reductive cross-coupling of terminal alkynes with α-chloro boronic esters to yield E-allylic alcohols with excellent stereospecificity acs.org. The ongoing investigation into catalytic, asymmetric allylation reactions continues to expand the synthetic utility of this important class of compounds acs.org.
Structure
3D Structure
Properties
CAS No. |
72314-86-4 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(E)-3-methylnon-2-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-10(2)8-9-11/h8,11H,3-7,9H2,1-2H3/b10-8+ |
InChI Key |
OOOOKZZBWQOKFP-CSKARUKUSA-N |
Isomeric SMILES |
CCCCCC/C(=C/CO)/C |
Canonical SMILES |
CCCCCCC(=CCO)C |
Origin of Product |
United States |
Natural Occurrence and Biological Context of E 3 Methyl Non 2 En 1 Ol
Detection and Identification in Biological Systems
There are no published research findings detailing the detection or identification of (E)-3-methyl-non-2-en-1-ol in any biological system. Scientific investigations into the volatile organic compounds (VOCs) emitted by microorganisms and plants have cataloged a myriad of substances, but this particular compound is not among them. Standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which are routinely used to identify volatile compounds, have not reported its presence in natural samples.
Presence as a Secondary Metabolite
Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. While these compounds often have important ecological functions, there is no scientific literature to suggest that this compound is produced as a secondary metabolite by any known bacterium, fungus, plant, or animal.
Distribution Patterns in Diverse Organisms
Given the lack of any confirmed natural sources, there is no information available regarding the distribution patterns of this compound in diverse organisms. Its presence has not been reported in any specific taxa, geographical location, or ecological niche.
Chemical Synthesis and Advanced Synthetic Strategies for E 3 Methyl Non 2 En 1 Ol
Stereoselective and Regioselective Synthesis of Allylic Alcohols
The precise control of stereochemistry and regiochemistry is critical in the synthesis of substituted allylic alcohols. Modern methods have been developed that offer high selectivity, avoiding the formation of unwanted isomers.
A particularly effective method for generating E-allylic alcohols is the reductive cross-coupling of terminal alkynes with α-chloro boronic esters, followed by in-situ oxidation. organic-chemistry.orgdicp.ac.cn This approach affords allylic alcohols with exceptional regioselectivity (anti-Markovnikov) and outstanding E/Z stereoselectivity, often exceeding a 200:1 ratio. organic-chemistry.orgdicp.ac.cnorganic-chemistry.org The reaction is known to be tolerant of a wide array of functional groups. organic-chemistry.orgdicp.ac.cn The mechanism is believed to involve the hydrocupration of the alkyne, forming an alkenyl copper intermediate. dicp.ac.cn This intermediate then engages in a cross-coupling reaction with the α-chloro boronic ester through a process involving a boron-ate complex and a 1,2-metalate shift, which proceeds with inversion of configuration at the stereocenter of the boronic ester. organic-chemistry.orgdicp.ac.cn This method provides a powerful and convergent route to chiral allylic alcohols with high enantiopurity when chiral boronic esters are used. dicp.ac.cn
For the synthesis of (E)-3-methyl-non-2-en-1-ol, this strategy would involve the coupling of 1-heptyne with an appropriate α-chloro boronic ester.
| Reaction | Key Reagents | Selectivity | Key Features |
| Reductive Cross-Coupling | Terminal Alkyne, α-chloro boronic ester, Copper catalyst | E/Z > 200:1, Anti-Markovnikov | High functional group tolerance; Stereospecific; Avoids stoichiometric organometallic reagents. organic-chemistry.orgdicp.ac.cn |
Utilization of Organometallic Reagents in Alkene and Alcohol Formation
Organometallic reagents are fundamental tools for carbon-carbon bond formation and the synthesis of alcohols. msu.eduresearchgate.net Their utility in constructing this compound can be envisioned through several classical and modern pathways.
One common approach involves the addition of a Grignard reagent or an organolithium reagent to an α,β-unsaturated aldehyde. organic-chemistry.org For instance, the 1,2-addition of a hexylmagnesium bromide to 3-methyl-2-butenal would yield the tertiary allylic alcohol, 3,4-dimethyl-1-nonen-3-ol, which would then require rearrangement. A more direct route would involve the reaction of a vinylic organometallic reagent with an electrophile. For example, (E)-1-bromo-2-methylhept-1-ene could be converted into its corresponding organolithium or Grignard reagent, which would then react with formaldehyde (B43269) to directly furnish the target primary allylic alcohol.
The reactivity of organometallic compounds varies significantly with the metal used. msu.edu While organolithium and Grignard reagents are highly reactive, organozinc and organocuprate (Gilman) reagents often provide higher selectivity in certain transformations, such as conjugate additions to enones. msu.eduresearchgate.net A copper(I)-catalyzed cross-coupling reaction between a dien-2-yl triflate and a Grignard reagent represents a versatile method for creating substituted dienes, which could be precursors to long-chain alcohols. researchgate.net
| Organometallic Reagent Type | Example Application | Electrophile | Bond Formed |
| Grignard Reagent (R-MgX) | Addition to carbonyl | Aldehydes, Ketones | C-C, C-O(H) |
| Organolithium Reagent (R-Li) | Halogen-metal exchange, Addition | Alkyl halides, Carbonyls | C-C, C-O(H) |
| Organocuprate Reagent (R₂CuLi) | Conjugate addition | α,β-unsaturated ketones | C-C |
| Organozinc Reagent (R-ZnX) | Cross-coupling (Negishi) | Aryl/Vinyl Halides | C-C |
Development of Catalytic Methods for Olefin Functionalization
Catalytic methods are at the forefront of modern organic synthesis, offering efficient and atom-economical routes to complex molecules. Olefin metathesis and transition-metal-catalyzed cross-coupling reactions are particularly relevant for the synthesis of substituted olefins. researchgate.net
Olefin metathesis, catalyzed by well-defined ruthenium-based complexes like Grubbs and Hoveyda-Grubbs catalysts, provides a powerful tool for forming new C=C bonds. researchgate.netmdpi.com A plausible, albeit challenging, synthesis of this compound could involve a cross-metathesis reaction between a terminal alkene, such as 1-octene, and 3-methyl-2-buten-1-ol. The primary challenge in this approach would be controlling the stereoselectivity of the newly formed trisubstituted double bond.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are also indispensable for forming C-C bonds with high chemo- and regioselectivity. alevelchemistry.co.uk The Heck reaction, for example, creates a substituted alkene from an unsaturated halide and an alkene, catalyzed by a palladium complex. alevelchemistry.co.uk A synthesis of an intermediate for the target molecule could involve the coupling of an aryl or vinyl halide with an appropriate alkene partner.
| Catalytic Method | Catalyst Type | Reactants | Outcome |
| Olefin Cross-Metathesis | Ruthenium-alkylidenes (e.g., Grubbs catalyst) | Two different alkenes | New alkene with exchanged alkylidene groups. researchgate.net |
| Heck Reaction | Palladium complex | Unsaturated halide, Alkene | Substituted alkene via C-C bond formation. alevelchemistry.co.uk |
| Hydroformylation | Rhodium complex with specific ligands | Alkene, CO, H₂ | Aldehyde product with high regioselectivity. nih.govnih.gov |
Reductive Transformations in Organic Synthesis
Reductive methods are crucial for the synthesis of alcohols from more oxidized precursors like aldehydes, ketones, or carboxylic acid derivatives. In the context of this compound, a key reductive step would be the selective reduction of an α,β-unsaturated carbonyl compound.
The synthesis could proceed via an intermediate such as (E)-3-methyl-non-2-enal or methyl (E)-3-methyl-non-2-enoate. The selective 1,2-reduction of these substrates to the corresponding allylic alcohol, without affecting the carbon-carbon double bond, is essential. Reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures are well-suited for the reduction of esters to primary alcohols. For aldehydes, sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) is effective for selectively reducing the carbonyl group in the presence of an enone system.
A more advanced strategy involves reductive elimination. A stereoselective synthesis of the related compound all-trans 3-methyl-nona-2,4,6-trienol was achieved via the reductive elimination of a 1,6-dibenzoate-2-methyl-2(Z),4(Z)-diene using sodium amalgam. researchgate.net This methodology demonstrates that reductive elimination can be effectively applied to form all-trans methyl-substituted polyenes, indicating its potential applicability for the synthesis of the simpler this compound from a suitable precursor. researchgate.net
| Reductive Method | Precursor | Key Reagent(s) | Product |
| 1,2-Reduction of Enal | (E)-3-methyl-non-2-enal | NaBH₄, CeCl₃ (Luche Reduction) | This compound |
| Reduction of Ester | Methyl (E)-3-methyl-non-2-enoate | Diisobutylaluminium hydride (DIBAL-H) | This compound |
| Reductive Elimination | Acyclic 1,4-diacetate or dibenzoate | Sodium amalgam or other low-valent metals | E-Alkene |
Novel Approaches to Carbon-Carbon Bond Formation for Long-Chain Alcohols
The construction of the carbon backbone of long-chain alcohols relies on robust and selective C-C bond-forming reactions. alevelchemistry.co.ukchemrevise.org Olefination reactions are among the most powerful methods for synthesizing alkenes with defined stereochemistry.
The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the stereoselective synthesis of E-alkenes. vanderbilt.edu This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, a suitable precursor ester could be synthesized by reacting heptanal with the anion of triethyl 2-phosphonopropionate. The HWE reaction typically shows high E-selectivity, especially when the phosphonate reagent contains electron-withdrawing groups. The resulting α,β-unsaturated ester can then be readily reduced to the target allylic alcohol using a reagent like DIBAL-H.
Another advanced olefination method is the Julia-Kocienski olefination. organic-chemistry.org This reaction, which involves the coupling of a sulfone with a carbonyl compound, is also known for providing excellent (E)-selectivity and has become a practical alternative to other olefination methods. organic-chemistry.org These modern olefination strategies provide reliable and highly selective pathways to the carbon skeleton of long-chain allylic alcohols like this compound.
| Reaction Name | Reactants | Key Intermediate | Selectivity |
| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate ester | Phosphonate-stabilized carbanion | High E-selectivity |
| Julia-Kocienski Olefination | Aldehyde, Heteroaryl sulfone | Sulfone-stabilized carbanion | High E-selectivity organic-chemistry.org |
| Aldol Condensation | Aldehyde/Ketone, Enolate | β-hydroxy carbonyl | Forms C-C bond, can lead to α,β-unsaturated systems. alevelchemistry.co.ukvanderbilt.edu |
Molecular Mechanisms of Action and Biological Interactions of E 3 Methyl Non 2 En 1 Ol and Its Analogues
Enzymatic Activity and Biotransformation Studies of Related Compounds
The biotransformation of allylic alcohols is a key area of study, as these reactions can lead to either detoxification or bioactivation of the parent compound. A variety of enzymes are known to catalyze the oxidation of allylic alcohols. nih.gov
One common biotransformation pathway is the oxidation of the allylic alcohol to the corresponding α,β-unsaturated aldehyde or ketone. acs.org This reaction can be catalyzed by several enzyme families, including:
Cytochrome P450 enzymes: These enzymes are known to oxidize allylic alcohols, often favoring oxidation of the hydroxyl group over epoxidation of the double bond. acs.org
Flavin-dependent oxidases: Certain oxidases can perform the chemo- and stereo-selective oxidation of racemic secondary allylic alcohols. nih.gov
Laccases: In combination with mediators like TEMPO (2,2,6,6-tetramethylpiperidinyloxy radical), laccases can oxidize secondary allylic alcohols to α,β-unsaturated ketones. acs.org
For instance, studies on the oxidation of (E)-oct-3-en-2-ol, a secondary allylic alcohol structurally similar to (E)-3-methyl-non-2-en-1-ol, have shown that flavin-dependent oxidases can selectively oxidize one enantiomer, resulting in a kinetic resolution. nih.gov This demonstrates the potential for stereoselective enzymatic transformations of such compounds.
Table 2: Examples of Enzymatic Transformations of Allylic Alcohols
| Enzyme System | Substrate Example | Product Type | Reference |
|---|---|---|---|
| Cytochrome P450 | Cyclohex-2-en-1-ol | Cyclohex-2-en-1-one | acs.org |
| Flavin-dependent oxidase (HMFO V465S/T) | (E)-oct-3-en-2-ol | (R)-(E)-oct-3-en-2-ol (unreacted) and the corresponding ketone | nih.gov |
| Laccase-TEMPO | Racemic secondary allylic alcohols | α,β-unsaturated ketones | acs.org |
Role as a Chemical Signaling Agent in Ecological Systems (e.g., semiochemicals, pheromones)
Many insects and other organisms utilize volatile organic compounds as semiochemicals for communication. These chemical signals can be classified as pheromones (intraspecific communication) or allelochemicals (interspecific communication). Several compounds with structures related to this compound have been identified as pheromones.
Methyl-branched alkanes and alcohols are known to function as contact and aggregation pheromones in various beetle species. researchgate.netscispace.com For example, 4-methyl-5-nonanol (B104968) has been identified as a male-produced aggregation pheromone for the coconut pest, Rhynchophorus ferrugineus. scispace.com The structural similarity, particularly the C9 backbone and the methyl branch, suggests that this compound could have a similar function in some insect species.
The European hornet, Vespa crabro, utilizes 2-methyl-3-butene-2-ol as the major compound of its alarm pheromone. wikipedia.org While this is a smaller molecule, it demonstrates the use of methyl-branched allylic alcohols in insect chemical communication. The specific geometry of the double bond and the position of the methyl group are often crucial for the biological activity of pheromones, indicating a high degree of specificity in the corresponding receptor systems.
Table 3: Related Methyl-Branched Alcohols and Ketones as Semiochemicals
| Compound | Organism | Function | Reference |
|---|---|---|---|
| 4-Methyl-5-nonanol | Rhynchophorus ferrugineus (Red palm weevil) | Aggregation pheromone | scispace.com |
| 3-Methylcyclohex-2-en-1-one | Dendroctonus pseudotsugae (Douglas-fir beetle) | Anti-aggregation pheromone | cambridge.org |
| 2-Methyl-3-butene-2-ol | Vespa crabro (European hornet) | Alarm pheromone | wikipedia.org |
| 9-Methylpentacosane and 3-Methylpentacosane | Xylotrechus colonus (Rustic borer) | Contact pheromone | researchgate.net |
Structure-Activity Relationship Studies for Related Allylic Alcohol Scaffolds
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for a compound's biological effects. acs.org For semiochemicals, SAR is particularly important, as small changes in structure can lead to a complete loss of activity or even elicit a different behavioral response.
In the context of pheromones, several structural aspects are critical for receptor binding and subsequent signal transduction:
Chain Length: The length of the carbon chain influences the volatility and the binding affinity of the molecule to the receptor.
Position and Geometry of Double Bonds: The location and the E/Z (trans/cis) configuration of double bonds are often critical for specific recognition by the receptor protein.
Functional Groups: The type and position of functional groups, such as the hydroxyl group in this compound, are key determinants of activity.
Chirality: For chiral molecules, often only one enantiomer is biologically active.
Branching: The presence, position, and type of alkyl branches can significantly affect activity.
Studies on fungal peptide pheromones have shown that a specific secondary structure, such as a β-turn, is crucial for chemoattractant activity, while other parts of the molecule may be responsible for different biological effects like growth inhibition. nih.govnih.gov Although these are peptides, the principle of discrete functional regions within a molecule governing different aspects of its biological activity is broadly applicable. For a molecule like this compound, the allylic alcohol moiety might be essential for binding to a receptor, while the length and branching of the carbon chain could fine-tune the specificity and intensity of the response. The introduction of a methyl group at a specific position, as seen in the analgesic drug derivative Me-tapentadol, can significantly enhance its agonistic activity at its target receptor compared to the parent compound. acs.org This highlights how subtle structural modifications can have a profound impact on biological function.
Ecological and Environmental Significance of E 3 Methyl Non 2 En 1 Ol
Atmospheric Chemistry and Reactivity with Atmospheric Oxidants (e.g., Ozone)
For unsaturated alcohols, the dominant atmospheric oxidation pathway is the addition of the OH radical to the C=C double bond. mdpi.com This reaction is typically fast, leading to short atmospheric half-lives, often on the order of hours. researchgate.net The subsequent reactions of the resulting radical adduct with oxygen (O₂) lead to the formation of various oxygenated products, including carbonyls and hydroxycarbonyls. mdpi.comacs.org For instance, studies on other unsaturated alcohols have identified products such as formaldehyde (B43269) and hydroxyacetaldehyde from the ozonolysis of allyl alcohol. acs.org
While specific rate constants for (E)-3-methyl-non-2-en-1-ol are undetermined, the table below presents data for other unsaturated compounds to illustrate typical reactivity.
| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| (E)-2-hexenyl acetate | OH | (6.88 ± 1.41) × 10⁻¹¹ |
| (E)-2-hexenyl acetate | Cl | (3.10 ± 1.13) × 10⁻¹⁰ |
| 4-methyl-3-penten-2-one | OH | (1.02 ± 0.20) × 10⁻¹⁰ |
| 4-methyl-3-penten-2-one | Cl | (2.66 ± 0.90) × 10⁻¹⁰ |
Data sourced from a study on biogenic volatile organic compounds, illustrating the reactivity of unsaturated structures in the atmosphere. researchgate.net
Role in Inter-Species Chemical Communication (e.g., plant-microbe interactions)
There is no documented evidence of this compound acting as a semiochemical in inter-species communication or specifically in plant-microbe interactions. However, compounds with similar structures are known to function as chemical signals. For example, the structurally related compound (E)-3-Nonen-1-ol, which lacks the methyl group, has been identified as a pheromone for the common rough woodlouse, Porcellio scaber. pherobase.com Additionally, (E)-3-Nonen-2-one, a ketone analog, is utilized as a semiochemical by various insect and mammal species. pherobase.com The presence of a double bond and a functional group in a C9 or C10 backbone is a common feature in many semiochemicals, suggesting that this compound could potentially have a biological signaling role that has not yet been discovered.
Environmental Fate and Biogeochemical Cycling Pathways
The environmental fate of a chemical describes its transport and transformation in the environment. epa.gov For this compound, specific studies on its persistence, transport, and degradation pathways are not available. However, as a long-chain aliphatic alcohol, its behavior can be inferred from general principles and studies on similar substances. nih.gov
Long-chain alcohols are generally expected to undergo rapid biodegradation in soil and aquatic environments. nih.gov The susceptibility of alcohols to anaerobic decay is related to their chemical structure, with primary and secondary alcohols being more readily degraded than those with tertiary substituted carbons. nm.gov Given that this compound is a primary alcohol, it is likely to be biodegradable under both aerobic and anaerobic conditions.
The potential environmental pathways for this compound are summarized in the table below, based on the expected behavior of long-chain alkenols.
| Pathway | Description |
|---|---|
| Biodegradation | Likely to be the primary degradation pathway in soil and water, mediated by microorganisms. Long-chain alcohols are generally considered readily biodegradable. nih.gov |
| Atmospheric Oxidation | Rapid degradation in the atmosphere via reaction with OH radicals and ozone, as discussed in section 6.1. scielo.bracs.org |
| Adsorption | The compound may adsorb to soil organic matter and sediment, with the extent determined by its octanol-water partition coefficient (Kow). nih.gov |
| Volatilization | As a volatile organic compound, it may partition from surface water and moist soil into the atmosphere, where it would be subject to atmospheric oxidation. nih.gov |
The term biogeochemical cycling refers to the movement of chemical elements through the Earth's systems. While individual organic molecules are part of these larger cycles (e.g., the carbon cycle), specific information on the role of this compound in these large-scale processes is not available. Its primary contribution would be as a source of carbon for heterotrophic microorganisms during biodegradation.
Advanced Analytical Methodologies for the Characterization and Quantification of E 3 Methyl Non 2 En 1 Ol
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are fundamental in delineating the molecular structure of (E)-3-methyl-non-2-en-1-ol. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, aiding in structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, and spin-spin coupling in ¹H NMR provides information about adjacent protons.
Based on the structure of this compound and data from analogous compounds, the expected ¹H and ¹³C NMR chemical shifts are summarized in the tables below. The numbering convention used is as follows:
Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (-CH₂OH) | ~4.1 | Doublet | ~6.0 |
| H-2 (=CH-) | ~5.4 | Triplet | ~6.0 |
| H-4 (-CH₂-) | ~2.0 | Triplet | ~7.5 |
| H-5 to H-8 (-CH₂-) | ~1.2-1.4 | Multiplet | - |
| H-9 (-CH₃) | ~0.9 | Triplet | ~7.0 |
| H-10 (3-CH₃) | ~1.7 | Singlet | - |
| -OH | Variable | Singlet (broad) | - |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₂OH) | ~59 |
| C-2 (=CH-) | ~125 |
| C-3 (=C(CH₃)-) | ~138 |
| C-4 (-CH₂-) | ~39 |
| C-5 to C-8 (-CH₂-) | ~22-32 |
| C-9 (-CH₃) | ~14 |
| C-10 (3-CH₃) | ~16 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound (molar mass: 156.27 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 156. The fragmentation pattern would likely involve the loss of a water molecule ([M-18]⁺), a hydroxyl radical ([M-17]⁺), and cleavage of the alkyl chain.
Proposed Key Fragmentations in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Description of Loss |
| 156 | [C₁₀H₂₀O]⁺ | Molecular ion (M⁺) |
| 138 | [C₁₀H₁₈]⁺ | Loss of H₂O (dehydration) |
| 125 | [C₉H₁₇]⁺ | Loss of CH₂OH |
| 97 | [C₇H₁₃]⁺ | Cleavage at the C4-C5 bond |
| 83 | [C₆H₁₁]⁺ | Allylic cleavage with loss of the hexyl chain |
| 71 | [C₅H₁₁]⁺ | Hexyl cation |
| 55 | [C₄H₇]⁺ | Further fragmentation |
Chromatographic Methods for Separation, Identification, and Quantification (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for the separation of this compound from complex mixtures, its unambiguous identification, and its precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for the analysis of volatile compounds like this compound. The compound is first separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum for identification. Quantification can be achieved using a flame ionization detector (FID) or by MS in selected ion monitoring (SIM) mode.
Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| GC Column | Non-polar (e.g., DB-5ms) or polar (e.g., DB-WAX) capillary column |
| Injector Temp. | 250 °C |
| Oven Program | Start at 50°C, ramp to 250°C at 10°C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of less volatile or thermally labile compounds. For an alcohol like this compound, which lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used.
Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| HPLC Column | Reversed-phase (e.g., C18) or normal-phase (e.g., silica) |
| Mobile Phase | Acetonitrile/water or methanol/water gradient (reversed-phase) |
| Hexane/isopropanol isocratic (normal-phase) | |
| Detector | UV (after derivatization), RID, or ELSD |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient or controlled (e.g., 30 °C) |
Stereochemical Analysis and Enantiomeric Purity Determination
The double bond at the C2-C3 position in 3-methyl-non-2-en-1-ol can exist as either the (E) or (Z) stereoisomer. While the compound itself is achiral, the determination of the geometric purity is crucial. NMR spectroscopy is a primary tool for this analysis. The magnitude of the coupling constant between the vinylic proton (H-2) and the allylic protons (H-1) is diagnostic for the stereochemistry of the double bond. However, in this specific case, the vinylic proton H-2 primarily couples with the H-1 protons, and the stereochemistry is confirmed by the chemical shifts of the allylic methylene (B1212753) (C-1) and the vinylic methyl (C-10) carbons in the ¹³C NMR spectrum. For trisubstituted alkenes, Nuclear Overhauser Effect (NOE) experiments can definitively establish the spatial proximity of substituents across the double bond.
Although this compound is achiral, related chiral allylic alcohols can be analyzed for their enantiomeric purity using chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a chiral stationary phase (CSP) can separate the enantiomers, allowing for their quantification.
Isotopic Labeling Techniques for Mechanistic and Metabolic Studies
Isotopic labeling is a powerful technique to trace the fate of atoms through reaction pathways or metabolic networks. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into the molecule to study its biosynthesis, metabolism, or reaction mechanisms.
For instance, to study the biosynthesis of this compound in an organism, precursors labeled with ¹³C could be administered. The position of the ¹³C labels in the final product, determined by ¹³C NMR or mass spectrometry, can elucidate the biosynthetic pathway.
In mechanistic studies of chemical reactions involving this compound, deuterium labeling can be used to probe reaction intermediates and transition states. For example, replacing the hydroxyl proton with deuterium (to form -OD) can help identify its role in a reaction mechanism. Similarly, labeling specific carbon positions with ¹³C can track skeletal rearrangements. The analysis of isotopically labeled molecules is typically carried out using NMR and mass spectrometry, which can distinguish between the different isotopes.
Perspectives and Future Research Directions
Emerging Methodologies in the Synthesis of Long-Chain Unsaturated Alcohols
The synthesis of long-chain unsaturated alcohols, including structurally related compounds to (E)-3-methyl-non-2-en-1-ol, is an area of active research. Traditional methods often face challenges in terms of stereoselectivity and environmental impact. mdpi.com Emerging methodologies are focused on greener, more efficient, and highly selective synthetic routes.
Recent advancements include the use of biocatalysis and organometallic catalysis. For instance, enzymatic cascade reactions are being explored for the production of fatty alcohols from non-edible oils, offering a sustainable alternative to petrochemical-based synthesis. rsc.org Another promising approach involves the use of metathesis reactions to produce unsaturated alcohols, which can offer improved catalyst turnover rates and yields. google.com
Furthermore, the selective hydrogenation of α,β-unsaturated aldehydes presents a direct route to unsaturated alcohols. acs.org The development of novel catalysts that can achieve high selectivity for the C=O bond over the C=C bond is a key area of research. pnnl.gov These advancements are crucial for the efficient and sustainable synthesis of specific isomers like this compound for research and potential commercial applications.
| Synthetic Methodology | Key Advantages | Challenges | Potential for this compound Synthesis |
| Biocatalysis | Environmentally friendly, high selectivity. rsc.org | Scalability, enzyme stability. | High potential for stereospecific synthesis. |
| Metathesis | High efficiency, improved yields. google.com | Catalyst cost and sensitivity. | Applicable for creating the unsaturated backbone. |
| Selective Hydrogenation | Direct conversion from unsaturated aldehydes. acs.org | Achieving high selectivity for the carbonyl group. | Potentially a final step in a multi-step synthesis. |
Challenges in Elucidating Comprehensive Biosynthetic Routes
Understanding the biosynthesis of compounds like this compound, which may function as a pheromone or signaling molecule in insects, is a significant challenge. rothamsted.ac.uk The biosynthetic pathways of insect pheromones are often complex, involving a series of enzymatic reactions including fatty acid synthesis, desaturation, chain-shortening, and reduction. lu.seresearchgate.net
A major hurdle is the identification and characterization of the specific enzymes involved in each step. These enzymes, such as fatty acid synthases, desaturases, and reductases, can exhibit high substrate specificity and be expressed in very low quantities within specialized glands. researchgate.net Elucidating these pathways requires a combination of isotopic labeling studies, transcriptomic analysis of pheromone glands, and heterologous expression of candidate genes to confirm enzyme function. lu.senih.gov
Furthermore, the regulation of these pathways is often tightly controlled by developmental and environmental cues, adding another layer of complexity. nih.gov Overcoming these challenges is essential for a complete understanding of the chemical ecology of the organisms that produce this compound.
Advances in High-Throughput Analytical Platforms for Complex Mixtures
The identification and quantification of this compound in natural systems, where it likely exists in complex mixtures of volatile organic compounds (VOCs), requires sophisticated analytical techniques. frontiersin.orgfrontiersin.org Traditional methods like gas chromatography-mass spectrometry (GC-MS) are powerful but can be time-consuming for large-scale screening. technologynetworks.com
Recent advances in high-throughput analytical platforms are revolutionizing the analysis of complex volatile mixtures. technologynetworks.com Techniques such as solid-phase microextraction (SPME) coupled with GC-MS allow for rapid and solvent-free sample preparation, enhancing sensitivity and throughput. frontiersin.org For real-time analysis, proton-transfer-reaction mass spectrometry (PTR-MS) offers high sensitivity and the ability to monitor volatile emissions directly from living organisms without extensive sample preparation. frontiersin.orgfrontiersin.org
These high-throughput methods are critical for screening large numbers of samples to understand the distribution of this compound across different species, populations, or environmental conditions. nih.govresearchgate.net The development of miniaturized and portable analytical systems further enables in-field analysis, providing a more dynamic picture of chemical communication in natural ecosystems. technologynetworks.comtechnologynetworks.com
| Analytical Platform | Principle | Advantages for this compound Analysis |
| SPME-GC-MS | Solid-phase microextraction followed by gas chromatography-mass spectrometry. frontiersin.org | High sensitivity, solvent-free, suitable for automation. frontiersin.org |
| PTR-MS | Soft chemical ionization using H3O+ ions followed by mass analysis. frontiersin.org | Real-time analysis, high sensitivity, minimal sample preparation. frontiersin.orgfrontiersin.org |
| Miniaturized GC Systems | Credit-card-sized gas chromatography platforms. technologynetworks.com | Portability for in-field analysis, high throughput. technologynetworks.com |
Potential Applications in Chemical Biology and Material Science
While specific applications for this compound are not yet established, its structure as a long-chain unsaturated alcohol suggests potential uses in both chemical biology and material science.
In chemical biology, if this compound is confirmed to have a role in insect communication, it could be developed as a semiochemical for pest management. nih.gov Pheromone-based strategies are highly specific and environmentally benign alternatives to conventional pesticides. rothamsted.ac.uk Furthermore, as a specific signaling molecule, it could be used as a chemical probe to study olfaction and receptor-ligand interactions in insects.
In material science, long-chain alcohols are used as precursors for the synthesis of polymers, surfactants, and plasticizers. nucerasolutions.com The presence of a double bond and a methyl branch in this compound could impart unique properties to derived materials, such as altered flexibility, thermal stability, or biodegradability. Unsaturated alcohols are also valuable intermediates in organic synthesis for the creation of more complex molecules. youtube.commdpi.com
Interdisciplinary Approaches for Comprehensive Understanding of this compound in Natural Systems
A comprehensive understanding of the role and significance of this compound in natural systems can only be achieved through interdisciplinary research. nih.gov This involves integrating knowledge and techniques from chemistry, biology, ecology, and data science.
Chemical ecologists can investigate the behavioral responses of organisms to this compound, while analytical chemists develop methods for its detection and quantification in complex environmental matrices. taylorfrancis.commdpi.com Molecular biologists can work to identify the genetic and enzymatic machinery responsible for its biosynthesis. nih.gov Collaboration between these fields is crucial for painting a complete picture of how this molecule functions in its natural context, from its production by an organism to its perception by another and its ultimate ecological consequences. frontiersin.org Such an integrated approach will not only advance our fundamental knowledge of chemical communication but also pave the way for innovative applications. nih.gov
Q & A
Q. Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., dehydrogenases) using fluorometric or colorimetric substrates.
- Computational modeling : Perform molecular docking studies to predict interactions with target proteins (e.g., using AutoDock Vina) .
- Cell-based assays : Measure cytotoxicity or anti-inflammatory activity in cell lines (e.g., RAW 264.7 macrophages) with appropriate controls .
Advanced: What experimental strategies address contradictions in stereochemical data (e.g., NMR vs. GC retention indices)?
Q. Methodological Answer :
- Isomer purity verification : Use chiral HPLC or polarimetry to confirm enantiomeric excess.
- Dynamic effects : Check for temperature-dependent NMR peak splitting caused by slow conformational exchange .
- Synthesis of derivatives : Prepare esters (e.g., acetate) to stabilize the compound and simplify spectral interpretation . Contradictions may arise from impurities or isomerization during analysis; replicate experiments under inert atmospheres are advised .
Advanced: How can reaction conditions be optimized to enhance yield in the hydrogenation of this compound precursors?
Q. Methodological Answer :
- Catalyst screening : Compare Pd/C, Lindlar catalyst, and ligand-modified nanoparticles for selectivity .
- Solvent effects : Use aprotic solvents (e.g., THF) to minimize side reactions.
- In situ monitoring : Employ FTIR or Raman spectroscopy to track alkene consumption . Kinetic studies (e.g., varying H₂ pressure) can identify rate-limiting steps.
Advanced: What methodologies resolve discrepancies between theoretical and experimental boiling points?
Q. Methodological Answer :
- Thermodynamic modeling : Apply the Antoine equation with corrected coefficients from NIST Chemistry WebBook data .
- Impurity analysis : Use high-resolution GC to detect low-abundance byproducts affecting boiling behavior .
- Pressure calibration : Ensure manometric accuracy during distillation, as small pressure errors significantly impact observed values .
Advanced: How can computational chemistry predict the stability of this compound under varying pH conditions?
Q. Methodological Answer :
- pKa estimation : Use software like MarvinSketch or SPARC to calculate acid dissociation constants.
- MD simulations : Simulate aqueous environments at different pH levels (e.g., GROMACS) to assess hydrolytic degradation .
- Experimental validation : Compare predictions with stability studies using HPLC-UV at accelerated conditions (40–60°C) .
Advanced: What strategies mitigate oxidative degradation during storage of this compound?
Q. Methodological Answer :
- Antioxidant additives : Include BHT (butylated hydroxytoluene) at 0.01–0.1% w/w .
- Storage conditions : Store under nitrogen at −20°C in amber vials to limit light/oxygen exposure .
- Stability monitoring : Perform periodic GC analysis to track degradation products (e.g., ketones or epoxides) .
Advanced: How can isotopic labeling aid in tracing metabolic pathways of this compound in biological systems?
Q. Methodological Answer :
- ¹³C or ²H labeling : Synthesize labeled analogs via Grignard reactions with isotopic reagents (e.g., ¹³CH₃MgBr) .
- Mass spectrometry imaging : Use MALDI-TOF to spatially resolve metabolite distribution in tissues .
- Kinetic isotope effects : Compare turnover rates between labeled/unlabeled compounds to identify rate-determining steps .
Advanced: What are the limitations of current QSAR models for predicting the toxicity of this compound derivatives?
Q. Methodological Answer :
- Data scarcity : Limited experimental toxicity data for alkenols hinder model training. Use read-across approaches with structurally similar compounds (e.g., prenol derivatives) .
- Descriptor selection : Include 3D molecular parameters (e.g., polar surface area) to improve accuracy .
- Validation : Cross-check predictions with in vitro assays (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
